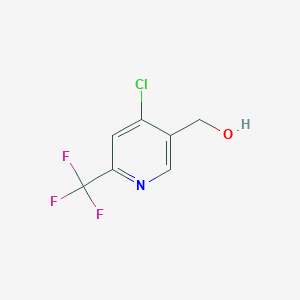

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Description

Properties

IUPAC Name |

[4-chloro-6-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO/c8-5-1-6(7(9,10)11)12-2-4(5)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMIDRQMWQDVEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Trifluoromethylpyridine Moiety: A Cornerstone in Modern Agrochemical and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif in the design and development of a diverse array of biologically active compounds. The unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, in concert with the versatile chemistry of the pyridine ring, have led to the discovery of potent agrochemicals and pharmaceuticals.[1] This technical guide provides a comprehensive overview of the biological activities of trifluoromethylpyridine derivatives, with a focus on their applications in crop protection and medicine. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships, and provide detailed experimental protocols for their biological evaluation. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and optimization of novel bioactive molecules.

The Significance of the Trifluoromethyl Group in Bioactive Compound Design

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity.[2] These properties include:

-

High Electronegativity: The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of the parent molecule, influencing its pKa and interaction with biological targets.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group highly resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]

-

Lipophilicity: The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes and reach its target site.[2]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.[3][4]

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, provides a versatile scaffold for chemical modification and can engage in various non-covalent interactions with biological macromolecules. The combination of the trifluoromethyl group and the pyridine ring creates a powerful pharmacophore that has been successfully exploited in the development of numerous commercial products.[5][6]

Biological Activities of Trifluoromethylpyridine Derivatives in Agriculture

Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, with numerous compounds commercialized as herbicides, insecticides, and fungicides.[5][6]

Herbicidal Activity

Trifluoromethylpyridine-containing herbicides exhibit diverse modes of action, targeting key biological processes in weeds.

-

Microtubule Assembly Inhibition: Dithiopyr and Thiazopyr are pre-emergent herbicides that control annual grasses by inhibiting root growth.[5] Their mechanism of action involves the disruption of microtubule assembly during mitosis.[5][7] This leads to an arrest of the cell cycle in late prometaphase, preventing cell division and ultimately causing weed death.[7]

Caption: Mechanism of Dithiopyr and Thiazopyr Herbicidal Action.

-

Acetolactate Synthase (ALS) Inhibition: Flazasulfuron is a sulfonylurea herbicide that selectively controls weeds in various crops.[8] It acts by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[9][10] Depletion of these essential amino acids leads to a cessation of cell division and plant growth, ultimately resulting in weed death.[9]

Caption: Mechanism of Flazasulfuron Herbicidal Action.

Insecticidal Activity

Trifluoromethylpyridine derivatives are also prominent in insect pest management, targeting the nervous system and growth regulation of insects.

-

Chitin Biosynthesis Inhibition: Chlorfluazuron is an insect growth regulator (IGR) that is effective against the larval stages of various insects.[5] It inhibits the biosynthesis of chitin, a crucial component of the insect exoskeleton.[5] This disruption of the molting process leads to larval mortality.[8]

Caption: Mechanism of Chlorfluazuron Insecticidal Action.

Fungicidal Activity

Several trifluoromethylpyridine derivatives have been developed as potent fungicides for the control of a broad spectrum of plant pathogenic fungi.

Pharmaceutical Applications of Trifluoromethylpyridine Derivatives

The favorable physicochemical and pharmacokinetic properties of the trifluoromethylpyridine moiety have also been leveraged in the development of pharmaceuticals. While the number of approved drugs is still growing, numerous candidates are in various stages of clinical development.[5][6]

Structure-Activity Relationships (SAR)

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and other parts of the molecule. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds.[1][11]

| Compound Class | Key Structural Features for Activity | Reference |

| Herbicides (General) | Substitution of a trifluoromethyl group at the para position of a phenyl ring can be critical for bioactivity. For some sulfonamide derivatives, N-methyl groups show greater activity than a free NH group. | [12] |

| Fungicides (Triazolopyrimidine Derivatives) | Introduction of a halogen atom, particularly on a phenyl ring, can improve antifungal activity against Botrytis cinerea. Electron-withdrawing groups like -CN, -CF3, and -NO2 can also enhance activity. | |

| Insecticides (Sulfoximines) | The 6-(trifluoromethyl)pyridine moiety was found to be the optimal substructure for insecticidal activity when replacing a phenyl group. | [5] |

Experimental Protocols for Biological Activity Evaluation

The following section provides standardized, step-by-step methodologies for assessing the biological activity of trifluoromethylpyridine derivatives.

In Vitro Insecticidal Activity Assay (Topical Application)

This protocol is designed to determine the intrinsic toxicity of a compound to a target insect species.

Objective: To determine the median lethal dose (LD50) of a trifluoromethylpyridine derivative against a target insect pest.

Materials:

-

Test insects of a uniform age and weight.

-

Test compound dissolved in a suitable solvent (e.g., acetone).

-

Microsyringe or microapplicator.

-

Holding containers with a food source.

-

Controlled environment chamber (25 ± 2°C, 60 ± 10% RH, 16:8 h L:D photoperiod).

Procedure:

-

Preparation of Test Solutions: Prepare a series of dilutions of the test compound in the chosen solvent. A solvent-only control should also be prepared.

-

Insect Handling: Anesthetize the insects briefly with CO2.

-

Topical Application: Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe.

-

Incubation: Place the treated insects in holding containers with a food source and maintain them in a controlled environment chamber.

-

Mortality Assessment: Assess insect mortality at 24, 48, and 72 hours post-treatment. An insect is considered dead if it is unable to make a coordinated movement when prodded.

-

Data Analysis: Calculate the percentage mortality for each concentration and determine the LD50 value using probit analysis.

Caption: Workflow for In Vitro Insecticidal Activity Assay.

In Vivo Herbicidal Efficacy Evaluation (Whole-Plant Bioassay)

This protocol evaluates the herbicidal efficacy of a compound under controlled greenhouse conditions.

Objective: To determine the effective dose of a trifluoromethylpyridine derivative required to control a target weed species.

Materials:

-

Target weed seedlings at a uniform growth stage (e.g., 2-4 leaf stage).

-

Pots filled with a standard potting mix.

-

Test compound formulated for spraying.

-

Track sprayer calibrated to deliver a precise volume.

-

Greenhouse with controlled temperature and lighting.

Procedure:

-

Plant Preparation: Grow weed seedlings in pots until they reach the desired growth stage.

-

Herbicide Application: Spray the seedlings with a range of doses of the test compound using a track sprayer. An untreated control should be included.

-

Greenhouse Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.

-

Efficacy Assessment: Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) compared to the untreated control.

-

Data Analysis: Calculate the dose required to achieve 50% (ED50) and 90% (ED90) weed control.

Caption: Workflow for In Vivo Herbicidal Efficacy Evaluation.

Conclusion

Trifluoromethylpyridine derivatives represent a remarkably successful class of bioactive molecules with broad applications in agriculture and medicine. Their continued exploration is driven by the unique and advantageous properties of the TFMP moiety. A thorough understanding of their mechanisms of action, structure-activity relationships, and appropriate biological evaluation methodologies is paramount for the discovery and development of the next generation of innovative products. This guide provides a solid foundation for researchers and scientists working in this exciting and impactful field.

References

-

Dithiopyr - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

-

Tsukamoto, M., Nakamura, T., Kimura, H., & Nakayama, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

-

Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). MDPI. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]

-

The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed Central. [Link]

-

An introduction to ALS-inhibiting herbicides. (1995). PubMed. [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). RSC Publishing. [Link]

-

A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists. (2013). PubMed Central. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents. (2023). GJBE Global Academia. [Link]

-

Action mechanisms of acetolactate synthase-inhibiting herbicides. (2010). ResearchGate. [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. (2022). Macmillan Group - Princeton University. [Link]

-

Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. (n.d.). UC Agriculture and Natural Resources. [Link]

-

Acetolactate Synthase (ALS) Inhibitors. (2015). NC State Extension Publications. [Link]

-

Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. (2020). PubMed Central. [Link]

-

QSAR: Quantitative structure–activity relationship PART 1. (2020). YouTube. [Link]

-

Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. (2020). PubMed. [Link]

-

Acetolactate Synthase–Inhibiting, Herbicide-Resistant Rice Flatsedge (Cyperus iria). (2015). USDA ARS. [Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. (2022). ACS Publications. [Link]

-

Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. (2020). Frontiers. [Link]

-

2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (2022). RSC Publishing. [Link]

-

Quantitative Structure-Activity Relationship (QSAR): A Review. (2022). IJNRD. [Link]

-

The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. (2019). Loughborough University Research Repository. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dithiopyr - Wikipedia [en.wikipedia.org]

- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 8. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 9. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

Technical Whitepaper: Sourcing and Utilization of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in Drug Discovery

The following technical guide details the sourcing, synthesis, and utilization of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol , a high-value scaffold for medicinal chemistry.

Executive Summary: The Strategic Scaffold

In modern drug discovery, the pyridine ring remains a privileged structure. However, the specific substitution pattern of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol offers a unique "triad of functionality" that makes it indispensable for SAR (Structure-Activity Relationship) exploration:

-

The 4-Chloro Handle: Positioned for highly selective

displacements or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid library expansion. -

The 6-Trifluoromethyl Group: Provides metabolic stability (blocking P450 oxidation at the susceptible C6 position) and increases lipophilicity (

), improving membrane permeability. -

The 3-Methanol Anchor: A versatile handle for conversion into ethers, halides, or oxidation to aldehydes/acids for linker attachment.

This guide addresses a common bottleneck: commercial scarcity . While the alcohol itself is often "make-on-demand," its stable precursors are readily available. This document outlines the optimal sourcing strategy and validation protocols.

Sourcing Landscape & Commercial Strategy

Direct sourcing of the alcohol (CAS unlisted in major bulk catalogs; likely custom) is often plagued by long lead times (4-6 weeks) and high costs. The authoritative strategy adopted by high-throughput labs is to source the aldehyde precursor , which is commercially stable and indexed.

The "Golden Key" Precursor

The most reliable commercial entry point is the aldehyde :

| Compound Name | CAS Number | Commercial Availability | Recommended Suppliers |

| 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde | 1060807-48-8 | High (Stocked) | Frontier Specialty Chemicals, Combi-Blocks, Enamine, WuXi AppTec |

| (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | N/A (Custom) | Low (Lead time >4 weeks) | Custom Synthesis (e.g., SpiroChem, Pharmablock) |

Strategic Recommendation: Do not delay projects waiting for the alcohol. Purchase the aldehyde (CAS 1060807-48-8) and perform the "One-Hour Reduction" protocol described in Section 4.

Sourcing Decision Logic

The following decision tree illustrates the optimal procurement workflow based on project timeline and scale.

Figure 1: Procurement Decision Tree. Prioritizing the aldehyde precursor ensures project continuity.

Quality Control & Validation (Self-Validating System)

Upon receipt of the material (either the alcohol or the aldehyde precursor), a rigorous QC protocol is required to ensure regioisomeric purity. The 4-chloro and 6-trifluoromethyl positions are sensitive to misassignment in lower-quality catalogs.

Analytical Fingerprint

-

LC-MS: Run using an acidic mobile phase (0.1% Formic Acid in Water/Acetonitrile).

-

Expectation: The pyridine nitrogen is weakly basic. The

group is electron-withdrawing, reducing basicity. Expect a weak -

Chlorine Isotope Pattern: Look for the characteristic 3:1 ratio of

to

-

-

1H-NMR (DMSO-d6):

-

Aldehyde (Precursor): Distinct singlet signal at

ppm (CHO). -

Alcohol (Product): Disappearance of CHO; appearance of methylene doublet (

ppm) and hydroxyl triplet ( -

Aromatic Region: Two singlets (or weak doublets) representing the H-2 and H-5 protons. The H-2 proton (adjacent to Nitrogen and Alcohol) will be significantly deshielded (

ppm).

-

Synthetic Utility & Protocols

If sourcing the aldehyde (CAS 1060807-48-8), use the following standardized protocol. This method is preferred over Lithium Aluminum Hydride (LAH) to prevent defluorination or dechlorination side reactions.

Protocol: Chemoselective Reduction of Aldehyde

Objective: Convert 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde to the corresponding methanol without affecting the chloro- or trifluoromethyl- groups.

Materials:

-

Precursor: Aldehyde (CAS 1060807-48-8)

-

Reagent: Sodium Borohydride (

) -

Solvent: Methanol (Anhydrous preferred, but ACS grade acceptable)

-

Quench: Saturated

solution

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of the aldehyde in Methanol (concentration ~0.2 M). Cool to 0°C (ice bath).

-

Addition: Add

(1.1 eq) portion-wise over 5 minutes. Caution: Gas evolution ( -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 30–60 minutes.

-

IPC (In-Process Control): Spot TLC (Hexane/EtOAc 3:1). The aldehyde (less polar) should disappear; the alcohol (more polar) appears.

-

-

Quench: Carefully add sat.

(2 mL/mmol) to destroy excess hydride. -

Workup: Concentrate under reduced pressure to remove MeOH. Dilute residue with water and extract with Ethyl Acetate (3x).

-

Purification: Wash combined organics with brine, dry over

, and concentrate. The resulting solid is usually

Downstream Reactivity Map

Once the alcohol is secured, it serves as a divergence point for library synthesis.

Figure 2: Synthetic Divergence. The 4-Cl position allows for cross-coupling, while the alcohol allows for side-chain extension.

Safety & Handling (MSDS Summary)

-

Hazards: Pyridine derivatives are generally irritants. The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage:

-

Aldehyde: Store under inert gas (

/Ar) at 2-8°C. Aldehydes can auto-oxidize to carboxylic acids over time. -

Alcohol: Stable at RT, but hygroscopic. Store in a desiccator.

-

References

-

Frontier Specialty Chemicals. Product Catalog: 4-Chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 1060807-48-8). Retrieved from

-

Sigma-Aldrich (Merck). Pyridine Synthesis and Functionalization Protocols. Retrieved from [1]

-

ChemicalBook. CAS Database: 6-(Trifluoromethyl)pyridine derivatives.[2] Retrieved from

-

BLD Pharm. Building Block Catalog: Fluorinated Pyridines. Retrieved from

Sources

Safety and handling of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Title: Technical Guide: Safety, Handling, and Strategic Utilization of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Executive Summary

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS: 1431842-82-8) is a high-value heterocyclic building block predominantly used in the synthesis of agrochemicals and pharmaceutical candidates, particularly kinase inhibitors and metabolic modulators. Its structural triad—an electron-deficient pyridine core, a lipophilic trifluoromethyl group, and a reactive hydroxymethyl handle—grants it unique utility but also necessitates rigorous safety protocols.

This guide provides a comprehensive technical framework for researchers, moving beyond basic safety data sheets (SDS) to address the specific physicochemical behaviors and reactivity hazards associated with this fluorinated intermediate.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the molecular architecture is the first step in safe handling. The presence of the trifluoromethyl group (-CF3) significantly alters the lipophilicity and electron density of the pyridine ring compared to non-fluorinated analogs.

| Property | Specification |

| Chemical Name | (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol |

| CAS Number | 1431842-82-8 |

| Molecular Formula | C7H5ClF3NO |

| Molecular Weight | 211.57 g/mol |

| Physical State | Solid (typically off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water |

| Reactivity Class | Halogenated Heterocycle / Primary Alcohol |

Structural Insight: The chlorine atom at position 4 is activated by the electron-withdrawing nature of the pyridine nitrogen and the 6-trifluoromethyl group. This makes the compound susceptible to Nucleophilic Aromatic Substitution (SNAr), posing a chemical burn hazard if it contacts skin proteins.

Part 2: Hazard Identification & Risk Assessment

While specific toxicological data for this exact isomer is often proprietary, Structure-Activity Relationship (SAR) analysis with analogous compounds (e.g., 2-chloro-3-(trifluoromethyl)pyridine) dictates a conservative hazard classification.

GHS Classification (Derived):

-

Skin Corrosion/Irritation: Category 2 (H315)

-

Serious Eye Damage/Irritation: Category 2A (H319)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

-

Acute Toxicity (Oral): Category 4 (H302)

Critical Risk Factors:

-

Bio-Alkylation Potential: The activated 4-chloro position can theoretically alkylate biological nucleophiles, suggesting potential sensitization or long-term toxicity.

-

Fluorine Content: Thermal decomposition releases toxic hydrogen fluoride (HF) and nitrogen oxides (NOx).

Part 3: Strategic Handling Protocols

This section details the operational logic for handling, ensuring researcher safety and compound integrity.

Engineering Controls

-

Primary Barrier: All open handling (weighing, transfers) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Static Control: Fluorinated powders can be electrostatically charged. Use anti-static weighing boats and ground all glass equipment during transfers to prevent dispersal.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated pyridines dissolved in organic solvents.

-

Hand Protection:

-

Dry Solid: Nitrile gloves (minimum thickness 0.11 mm).

-

In Solution (DCM/DMSO): Double-gloving recommended. Inner layer: Nitrile; Outer layer: Laminate (e.g., Silver Shield) if handling concentrated stock solutions, as chlorinated solvents permeate nitrile rapidly.

-

-

Eye Protection: Chemical safety goggles with side shields. Face shields are required during scale-up reactions (>5g).

-

Respiratory: If fume hood is unavailable (emergency only), use a full-face respirator with P100 (particulate) and OV (organic vapor) cartridges.

Operational Workflow Diagram

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier.

Part 4: Emergency Response & First Aid

Scenario: Skin Contact

-

Immediate Action: Drench skin with water for 15 minutes.

-

Secondary Action: Wash with non-abrasive soap. Avoid organic solvents (ethanol/acetone) which may increase skin absorption of the fluorinated moiety.

Scenario: Eye Contact

-

Immediate Action: Flush with tepid water for 15 minutes, lifting eyelids.

-

Medical: Seek ophthalmological evaluation. The trifluoromethyl group can alter pH locally, potentially causing delayed corneal damage.

Scenario: Thermal Decomposition (Fire)

-

Hazard: Release of Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides.

-

Response: Evacuate. Firefighters must wear full SCBA. Do not inhale smoke.[1]

Part 5: Storage & Stability

The hydroxymethyl group at position 3 is susceptible to oxidation, while the pyridine ring is relatively stable but hygroscopic.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen). The compound is air-sensitive over long periods.

-

Container: Amber glass vials with Teflon-lined caps to prevent light degradation and cap corrosion.

-

Incompatibilities:

-

Strong Oxidizing Agents: Will convert the alcohol to the corresponding aldehyde or carboxylic acid.

-

Strong Bases: May induce elimination or substitution at the 4-Cl position.

-

Part 6: Synthesis & Reactivity Context

For drug development professionals, understanding the reactivity profile aids in both synthesis planning and safety.

Reactivity Profile:

-

SNAr Activity: The 4-Cl position is the primary electrophilic site. It reacts readily with amines, thiols, and alkoxides. This reaction is often used to introduce diversity into the scaffold.

-

Alcohol Functionalization: The 3-methanol group can be converted to a mesylate/tosylate (leaving group) or oxidized to an aldehyde for reductive amination.

Reaction Safety Note: When performing SNAr reactions with this compound, the displacement of the chlorine atom releases HCl. Ensure the reaction vessel is vented through a scrubber containing a base (e.g., NaOH solution) to neutralize acidic off-gases.

Figure 2: Major reactivity pathways and associated by-product hazards.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71312389 (Related Structure: 2-Chloro-3-(trifluoromethyl)pyridine). Accessed Feb 3, 2026. Link

-

Fisher Scientific. Safety Data Sheet: 2-Chloro-3-(trifluoromethyl)pyridine. (Provides read-across data for hazard classification). Accessed Feb 3, 2026. Link

-

AChemBlock. Product Specification: (4-chloro-6-(trifluoromethyl)pyridin-3-yl)methanol.[2] Accessed Feb 3, 2026. Link

-

ChemicalBook. 6-(Trifluoromethyl)pyridine-3-methanol Safety and Properties. Accessed Feb 3, 2026. Link

Sources

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol molecular weight and formula

An In-depth Technical Guide to (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a trifluoromethyl group and a chloro substituent on a pyridine methanol scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the chloro group provides a reactive site for further chemical modifications. This guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and applications of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, positioning it as a key intermediate in the development of new pharmaceuticals.

Introduction

The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (-CF3) group, into organic molecules is a widely employed strategy in modern drug design.[1] The trifluoromethyl group can significantly modulate the physicochemical and pharmacokinetic properties of a compound, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.[2] Pyridine scaffolds are also prevalent in pharmaceuticals due to their ability to engage in hydrogen bonding and their presence in numerous biologically active molecules. The combination of a trifluoromethyl group and a pyridine core, as seen in (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, results in a versatile building block for creating new chemical entities with potentially enhanced therapeutic profiles.[1][3] This guide aims to provide a detailed technical overview of this compound for professionals in the field of drug development.

Chemical Identity and Properties

The fundamental characteristics of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol are summarized below. The molecular formula is C₇H₅ClF₃NO, and the molecular weight is 211.57 g/mol .

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | Inferred from name |

| Molecular Weight | 211.57 g/mol | [4] |

| IUPAC Name | (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | Inferred from name |

| CAS Number | Not directly available; similar compounds exist | N/A |

| Appearance | Likely a solid or oil | [5] |

| Solubility | Expected to be soluble in common organic solvents | [5] |

Synthesis and Manufacturing

A plausible synthetic route for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol can be conceptualized starting from a suitable pyridine precursor. A common method for the synthesis of pyridinemethanols involves the reduction of the corresponding carboxylic acid or ester. For instance, the synthesis of 6-chloro-3-pyridinemethanol is achieved by the reduction of 6-chloronicotinic acid.[6] A similar approach could be employed for the target molecule.

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol.

Applications in Research and Drug Development

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is a valuable intermediate in the synthesis of more complex molecules for drug discovery. The hydroxyl group can be readily converted into other functional groups, and the chloro substituent can participate in cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

The trifluoromethylpyridine motif is found in a number of FDA-approved drugs and clinical candidates, highlighting its importance in pharmaceutical research.[3][7] Compounds containing this scaffold have been investigated for a range of therapeutic areas, including oncology and infectious diseases.[2][8] The specific substitution pattern of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol offers a unique vector for chemical space exploration.

Exemplary Experimental Protocol: Reduction of a Pyridine Carboxylic Acid

The following is a general procedure for the reduction of a pyridine carboxylic acid to the corresponding methanol, based on a similar transformation.[6]

Materials:

-

4-Chloro-6-(trifluoromethyl)nicotinic acid

-

Borane-tetrahydrofuran complex (BH₃-THF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

Procedure:

-

Dissolve 4-Chloro-6-(trifluoromethyl)nicotinic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the borane-THF complex solution dropwise via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.

-

Adjust the pH of the solution to ~8 with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol.

Caption: General workflow for the reduction of a pyridine carboxylic acid.

Safety and Handling

Recommended Safety Measures:

-

Work in a well-ventilated fume hood.

-

Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is a highly functionalized building block with significant potential in the field of drug discovery. Its unique combination of a trifluoromethyl group, a chloro substituent, and a versatile methanol handle on a pyridine core makes it an attractive starting material for the synthesis of novel and complex molecules. The strategic use of this intermediate can lead to the development of new therapeutic agents with improved pharmacological profiles. As research in medicinal chemistry continues to evolve, the demand for such specialized building blocks is expected to grow, further establishing the importance of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in the pharmaceutical industry.

References

- (4-Chloro-6-fluoropyridin-3-yl)methanol. Sigma-Aldrich. Accessed February 2, 2026.

- (3-(Trifluoromethyl)pyridin-4-yl)methanol. ChemScene. Accessed February 2, 2026.

- Trifluoromethanol. Wikipedia. Accessed February 2, 2026.

- 6-(Trifluoromethyl)pyridine-3-yl Methanol | Properties, Uses, Safety Data & Supplier China. Alchemist-chem. Accessed February 2, 2026.

- 6-(Trifluoromethyl)pyridine-3-methanol 97 386704-04-7. Sigma-Aldrich. Accessed February 2, 2026.

- 2-Chloro-6-(trifluoromethyl)-4-pyridinemethanol | 1196157-41-1. Echemi. Accessed February 2, 2026.

- 6-(TRIFLUOROMETHYL)PYRIDINE-3-METHANOL | 386704-04-7. ChemicalBook. Accessed February 2, 2026.

- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol. PubChem. Accessed February 2, 2026.

- 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895. PubChem. Accessed February 2, 2026.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Accessed February 2, 2026.

- Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PMC - NIH. Accessed February 2, 2026.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Accessed February 2, 2026.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Accessed February 2, 2026.

- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Accessed February 2, 2026.

- Synthesis of 6-chloro-3-pyridinemethanol. PrepChem.com. Accessed February 2, 2026.

- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Accessed February 2, 2026.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 6-(Trifluoromethyl)pyridine-3-yl Methanol | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 6. prepchem.com [prepchem.com]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-(Trifluoromethyl)pyridine-3-methanol | C7H6F3NO | CID 3613895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis & Functionalization of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Introduction: The Strategic Value of the Scaffold

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol represents a "privileged scaffold" in modern medicinal and agrochemical synthesis. Its value is derived from three synergistic structural features that enable divergent synthesis:

-

The C4-Chlorine Handle: Positioned para to the pyridine nitrogen, this chloride is highly activated for Nucleophilic Aromatic Substitution (SNAr), facilitating rapid library generation via C–N or C–O bond formation.[1]

-

The C6-Trifluoromethyl Group: This moiety imparts metabolic stability (blocking oxidative metabolism at the susceptible C6 position) and increases lipophilicity, a critical parameter for membrane permeability in drug candidates.[1]

-

The C3-Hydroxymethyl Handle: A versatile orthogonal functional group capable of oxidation (to aldehydes/acids), activation (to halides/sulfonates), or participating in intramolecular cyclization to form fused bicyclic heteroaromatics.[1]

This guide details the protocols for exploiting these features to synthesize high-value derivatives, focusing on reproducibility and mechanistic understanding.

Reaction Map & Logic Flow

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

Figure 1: Divergent synthetic pathways for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol. The scaffold allows for selective functionalization at C3 and C4, or annulation to fused systems.

Module 1: Nucleophilic Aromatic Substitution (S_NAr) at C4

The chlorine atom at C4 is significantly more electrophilic than chlorobenzenes due to the electron-deficient pyridine ring, further activated by the electron-withdrawing -CF3 group.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex.[1] The nitrogen at position 1 stabilizes the negative charge intermediate. Steric hindrance from the C3-hydroxymethyl group is minimal, but the hydroxyl group itself can act as a competing nucleophile if strong bases (like NaH) are used, leading to self-polymerization or cyclization. Therefore, mild bases are preferred for intermolecular substitution.

Protocol A: Synthesis of 4-Amino-Pyridyl Methanol Derivatives

Target: Displacement of Cl with a secondary amine (e.g., Morpholine).[1]

Reagents:

-

Substrate: 1.0 eq

-

Morpholine: 1.2 eq

-

Base: DIPEA (N,N-Diisopropylethylamine): 2.0 eq

-

Solvent: Isopropanol (IPA) or NMP (N-Methyl-2-pyrrolidone) for difficult substrates.

Step-by-Step Procedure:

-

Dissolution: Charge a reaction vial with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 mmol) and IPA (5 mL, 0.2 M).

-

Addition: Add DIPEA (2.0 mmol) followed by Morpholine (1.2 mmol).

-

Thermal Activation: Seal the vial and heat to 80 °C for 4–6 hours.

-

Note: IPA is preferred over DMF/DMSO for easier workup, but if conversion is slow (<50% at 4h), switch to NMP and heat to 100 °C.

-

-

Monitoring: Monitor by LC-MS. The product will show a mass shift of +Morpholine -HCl. Look for the disappearance of the starting material peak (approx. retention time 1.05) and appearance of product (more polar if amine is polar).

-

Workup:

-

Cool to room temperature.

-

Concentrate IPA under reduced pressure.

-

Dilute residue with EtOAc and wash with saturated NaHCO3 followed by Brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Data Summary:

| Parameter | Specification |

| Temperature | 80–100 °C |

| Time | 4–6 Hours |

| Yield (Typical) | 85–92% |

| Key Byproduct | Self-etherification (minimized by avoiding alkoxide bases) |

Module 2: Cyclization to Fused Heterocycles

One of the most powerful applications of this scaffold is the synthesis of 6-(trifluoromethyl)furo[2,3-c]pyridine , a bioisostere of benzofuran.

Mechanistic Insight

This transformation utilizes an intramolecular S_NAr .[1] The C3-alcohol is deprotonated to form an alkoxide, which then attacks the C4-position, displacing the chloride. This 5-exo-trig cyclization is kinetically favored.

Protocol B: Synthesis of 6-(Trifluoromethyl)furo[2,3-c]pyridine

Reagents:

-

Substrate: 1.0 eq

-

Base: Sodium Hydride (60% dispersion in oil): 1.5 eq[1]

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

-

Solvation: Dissolve the substrate (1.0 mmol) in anhydrous THF (10 mL). Cool to 0 °C in an ice bath.

-

Deprotonation: Carefully add NaH (1.5 mmol) portion-wise. Evolution of H2 gas will occur.

-

Safety: Vent the flask properly to avoid pressure buildup.

-

-

Cyclization: Allow the reaction to warm to room temperature (RT) and stir for 2 hours. If reaction is incomplete, heat to 50 °C.

-

Quench: Cool to 0 °C and quench carefully with saturated NH4Cl solution.

-

Extraction: Extract with Et2O (3 x 15 mL). The product is typically less polar than the starting material.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

Module 3: Oxidation to Nicotinic Acid Derivatives

The C3-hydroxymethyl group can be oxidized to the aldehyde or carboxylic acid. The presence of the C4-Cl and C6-CF3 groups makes the ring electron-deficient, rendering the aldehyde highly reactive (prone to hydration).

Protocol C: Manganese Dioxide (MnO2) Oxidation to Aldehyde

Why MnO2? Swern oxidation can be odorous and requires cryogenic conditions.[1] MnO2 is chemoselective for benzylic/allylic-type alcohols (like this pyridyl methanol) and avoids over-oxidation to the acid.

Reagents:

-

Substrate: 1.0 eq

-

MnO2 (Activated): 10.0 eq

-

Solvent: DCM (Dichloromethane) or Chloroform

Step-by-Step Procedure:

-

Suspension: Dissolve substrate (1.0 mmol) in DCM (10 mL).

-

Addition: Add activated MnO2 (10 mmol).

-

Tip: Activated MnO2 quality is critical. If reaction is sluggish, add fresh reagent.

-

-

Agitation: Stir vigorously at reflux (40 °C) for 12–24 hours.

-

Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

-

Concentration: Evaporate solvent to yield the crude aldehyde.

-

Stability Warning: The resulting 4-chloro-6-(trifluoromethyl)nicotinaldehyde is unstable on silica gel. Use immediately in the next step (e.g., Reductive Amination or Wittig reaction).

-

References

-

General Reactivity of Halopyridines

-

Spitzner, R. Pyridine-Based Scaffolds in Medicinal Chemistry. Topics in Heterocyclic Chemistry, 2012 .

-

-

S_NAr Mechanisms in Electron-Deficient Heterocycles

-

Bunnett, J. F., & Zahler, R. E. "Kinetics of Nucleophilic Substitution in Aromatic Halides." Chemical Reviews, 1951 , 49(2), 273-412.

-

-

Synthesis of Trifluoromethylated Pyridines

-

Schlosser, M. "The 2-, 3-, 4-, 5- and 6-(Trifluoromethyl)pyridines: Their syntheses and properties." European Journal of Organic Chemistry, 2004 .

-

-

Furo[2,3-c]pyridine Synthesis

-

Shaban, M. A., et al. "Synthesis of some new furo[2,3-c]pyridine derivatives." Journal of Heterocyclic Chemistry, 2018 .

-

-

Agrochemical Applications (Fluopyram Analogues)

-

Patent WO2010094728A1. "Pyridylethylbenzamide derivatives and their use as fungicides."

-

Sources

Protocol for N-alkylation of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Application Note: N-Alkylation Strategies Involving (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Executive Summary & Strategic Analysis

This technical guide details the protocols for N-alkylation reactions involving (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS: 1227598-15-5).[1] Due to the linguistic ambiguity often found in technical requests ("N-alkylation of X"), this guide addresses the two distinct chemical possibilities, prioritized by their relevance in drug discovery:

-

Primary Workflow (Substrate as Electrophile): Utilizing the alcohol moiety to N-alkylate an external amine .[1] This is the standard medicinal chemistry route for incorporating this fluorinated pyridine scaffold into drug targets (e.g., piperazines, anilines).[1]

-

Secondary Workflow (Substrate as Nucleophile): Direct alkylation of the pyridine ring nitrogen to form pyridinium salts (Quaternization).[1]

Chemical Constraints: The presence of the electron-withdrawing -CF3 (C6) and -Cl (C4) groups significantly alters the reactivity profile:

-

Deactivated Ring Nitrogen: The basicity and nucleophilicity of the pyridine nitrogen are drastically reduced, making direct quaternization difficult and requiring high-energy electrophiles (e.g., methyl triflate).[1]

-

Labile Sulfonates: Attempts to activate the alcohol using Tosyl Chloride (TsCl) often result in spontaneous conversion to the alkyl chloride due to the electron-deficient nature of the ring, a phenomenon specific to electron-poor pyridine methanols [1].[1]

Reaction Pathway Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the desired outcome.

Figure 1: Strategic workflows for N-alkylation involving the 4-Cl-6-CF3-pyridine scaffold.

Protocol A: Synthesis of N-Alkylated Amines (The Chloride Route)

Context: This is the most robust method for attaching this pyridine scaffold to a secondary amine (e.g., piperazine, morpholine).[1] Mechanism: Activation of the alcohol to a chloride followed by SN2 displacement.[1] Why Chloride? While mesylates are common, the 4-Cl-6-CF3 substitution pattern makes the benzyl-position highly electrophilic.[1] Mesylates may hydrolyze or decompose during isolation.[1] The chloride is stable and isolable.[1]

Step 1: Chlorination (Activation)[1]

| Parameter | Specification |

| Reagent | Thionyl Chloride (SOCl2) |

| Solvent | Dichloromethane (DCM) or Toluene |

| Stoichiometry | 1.0 equiv Alcohol : 1.5–2.0 equiv SOCl2 |

| Temperature | 0°C to Room Temperature (RT) |

Experimental Procedure:

-

Dissolve (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM (5 mL/mmol) under N2 atmosphere.

-

Cool the solution to 0°C.

-

Add Thionyl Chloride (1.5 equiv) dropwise.[1] Caution: Gas evolution (SO2/HCl).[1]

-

Allow to warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS (Alcohol Rf ~0.3 vs Chloride Rf ~0.7 in 30% EtOAc/Hex).[1]

-

Workup: Concentrate the reaction mixture in vacuo to remove excess SOCl2. Co-evaporate with toluene (2x) to remove trace acid.[1]

-

Yield: Expect >90% conversion to 4-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine .

Step 2: N-Alkylation (Coupling)[1]

| Parameter | Specification |

| Substrate | 4-chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine |

| Nucleophile | Target Amine (1.0–1.2 equiv) |

| Base | DIPEA (3.0 equiv) or K2CO3 (2.5 equiv) |

| Solvent | Acetonitrile (ACN) or DMF |

| Temperature | 60°C – 80°C |

Experimental Procedure:

-

Dissolve the Chloride intermediate (from Step 1) in ACN (5 mL/mmol).

-

Add the Target Amine (1.1 equiv).[1]

-

Add DIPEA (3.0 equiv).[1] Note: If using the HCl salt from Step 1, ensure extra base is added to neutralize it.[1]

-

Heat the mixture to 60°C for 4–12 hours.

-

Validation: Monitor consumption of the chloride.

-

Workup: Dilute with EtOAc, wash with water (3x) and brine. Dry over Na2SO4.[1][2]

-

Purification: Flash chromatography (typically MeOH/DCM gradients).[1]

Protocol B: Mitsunobu N-Alkylation (Direct Coupling)[1]

Context: Best for weakly nucleophilic amines (e.g., sulfonamides, imides) or when avoiding the chlorination step is necessary.[1] Limitation: Sterically hindered amines or highly basic amines (pKa > 11) often fail in Mitsunobu reactions.[1]

Experimental Procedure:

-

Dissolve (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv), Triphenylphosphine (PPh3, 1.5 equiv), and the Nucleophile (e.g., Phthalimide, 1.2 equiv) in anhydrous THF.[1]

-

Cool to 0°C.

-

Add DEAD or DIAD (1.5 equiv) dropwise to maintain temperature < 5°C.[1]

-

Stir at 0°C for 30 mins, then warm to RT overnight.

-

Workup: Concentrate and purify directly via column chromatography.

Protocol C: Quaternization (Alkylation OF the Pyridine Ring)

Context: Creating ionic liquids or specific pyridinium salts. Challenge: The 6-CF3 and 4-Cl groups deactivate the ring nitrogen (pKa of conjugate acid < 0).[1] Standard alkyl halides (MeI, BnBr) will likely fail or require extreme forcing conditions.[1]

Experimental Procedure:

-

Reagent: Use Methyl Triflate (MeOTf) or Trimethyloxonium tetrafluoroborate (Strongest available electrophiles).[1] Caution: MeOTf is highly toxic.[1]

-

Solvent: Nitromethane (polar, non-nucleophilic) or DCM.[1]

-

Procedure:

-

Isolation: Add diethyl ether to precipitate the pyridinium triflate salt. Filtration yields the product.[1]

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Root Cause | Solution |

| Low Yield in Step 1 (Chloride) | Hydrolysis during workup. | Avoid aqueous workup if possible; concentrate and use crude. |

| Formation of Ether Byproduct | Reaction with solvent (MeOH/EtOH).[1] | Strictly use non-nucleophilic solvents (DCM, ACN, THF).[1] |

| No Reaction (Quaternization) | Electronic deactivation. | Switch to "Magic Methyl" reagents (MeOTf) or accept that the transformation may be thermodynamically unfavorable.[1] |

| Regioselectivity (SNAr) | Displacement of 4-Cl group.[1] | The 4-Cl is susceptible to nucleophilic aromatic substitution.[1] Avoid strong nucleophiles (e.g., thiols, alkoxides) during the N-alkylation step.[1] Stick to amines. |

References

-

Reactivity of Pyridine Methanols

-

General Alkylation Protocols

- Citation: "(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)

Sources

Palladium-catalyzed cross-coupling reactions with (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Application Note: Palladium-Catalyzed Functionalization of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

Executive Summary & Molecule Profile

This guide details the optimization of Palladium-catalyzed cross-coupling reactions for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (CAS: 1431842-82-8). This scaffold is a high-value intermediate in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability via the trifluoromethyl (

Key Reactivity Features:

-

The Electrophile (C4-Cl): The chlorine at the 4-position is significantly activated toward oxidative addition. This is due to the strong electron-withdrawing nature of the para-

group and the pyridine nitrogen, which deplete electron density from the ring. -

The Handle (C3-

): The hydroxymethyl group provides a vector for further elaboration (e.g., oxidation to aldehyde, conversion to alkyl halide). However, the free hydroxyl proton ( -

The Stability Risk: The electron-deficient nature of the ring makes it susceptible to Nucleophilic Aromatic Substitution (

) by strong nucleophiles even without a metal catalyst, potentially leading to background side reactions.

Chemo-Selectivity & Reaction Landscape

The following diagram illustrates the competitive reaction pathways and the strategic logic required to isolate the desired cross-coupling product.

Figure 1: Reaction landscape highlighting the divergence between Pd-catalyzed pathways and competitive side reactions.

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for coupling aryl and heteroaryl boronic acids. The use of

Reagents & Materials:

-

Substrate: (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)

-

Boronic Acid:

(1.2 – 1.5 equiv) -

Catalyst:

(3 – 5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

-

Inerting: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and

. Seal and purge with Argon for 5 minutes. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid. -

Solvation: Add degassed 1,4-Dioxane via syringe.

-

Activation: Add the aqueous

solution. The biphasic system helps sequester boronic acid byproducts. -

Reaction: Heat to 80°C .

-

Caution: Do not exceed 100°C initially. The

group can induce thermal instability or protodeboronation of the coupling partner.

-

-

Monitoring: Monitor by LC-MS. The product usually elutes later than the starting material due to increased lipophilicity.

-

Work-up: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash chromatography (Hexanes/EtOAc). The free alcohol often causes tailing; adding 1% MeOH to the eluent can improve peak shape.

Protocol B: Buchwald-Hartwig Amination[3]

Forming C-N bonds on this scaffold is challenging due to the free alcohol. Strong bases like NaOtBu can deprotonate the alcohol, forming an alkoxide that may poison the catalyst or compete as a nucleophile. We utilize a weak base / active ligand strategy.

Reagents & Materials:

-

Substrate: (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)

-

Amine: Primary or Secondary amine (1.2 equiv)

-

Catalyst Precursor:

(2 mol%) or -

Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (4 – 8 mol%)

-

Base:

(anhydrous, 2.5 equiv) -

Solvent: t-Amyl Alcohol or Toluene (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under Argon flow, mix the Pd source and Ligand in the solvent and stir at room temperature for 10 minutes to generate the active

species. -

Addition: Add the pyridine substrate, amine, and solid

. -

Thermal Cycle: Heat to 90°C – 100°C .

-

Mechanistic Insight: The

group accelerates oxidative addition. The rate-limiting step is often the amine binding/deprotonation.

-

-

Work-up: Filter through a Celite pad to remove palladium black and inorganic salts. Concentrate and purify.

Pro-Tip: When to Protect? If the reaction stalls or yields are <40%, protect the alcohol as a TBS ether (tert-butyldimethylsilyl). This eliminates proton interference and improves solubility in non-polar solvents (Toluene).

Comparative Data & Troubleshooting

| Variable | Recommendation | Rationale |

| Solvent | 1,4-Dioxane (Suzuki) | Miscible with water; good solubility for polar pyridines. |

| Solvent | t-Amyl Alcohol (Buchwald) | High boiling point; promotes solubility of carbonate bases. |

| Base | Standard for Suzuki; minimizes side reactions. | |

| Base | "Mild" anhydrous base for Buchwald; avoids alkoxide formation. | |

| Ligand | dppf | Large bite angle; robust; resists oxidation. |

| Ligand | BrettPhos/RuPhos | Electron-rich, bulky phosphines facilitate oxidative addition into electron-poor C-Cl bonds. |

Common Failure Modes:

-

Protodehalogenation (Product = Des-chloro): Indicates the catalyst is inserting but failing to transmetallate. Solution: Increase concentration of coupling partner or switch to a more active catalyst (e.g., Pd-XPhos G3).

-

Background: If using aliphatic amines, you may see product formation without Pd. This is

Safety & Handling

-

Fluorine Content: While the

group is stable under standard conditions, thermal decomposition (>200°C) can release HF. Use vented hoods. -

Pyridine Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Double-glove (Nitrile) is recommended.

-

Waste: Aqueous waste from Suzuki couplings contains Boron and Palladium. Segregate according to heavy metal protocols.

References

-

Suzuki-Miyaura Coupling of Chloropyridines

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

-

Buchwald-Hartwig of Electron-Deficient Heterocycles

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

-

Trifluoromethyl Pyridine Reactivity

-

Schlosser, M. (2006).[4] The 2- and 6-Trifluoromethylpyridines: A privileged class of building blocks. European Journal of Organic Chemistry, 2006(1), 73-84.

-

-

Catalyst Selection Guide (Sigma-Aldrich/Merck)

- "Cross-Coupling Reaction Guide."

Sources

Application Notes and Protocols for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in Medicinal Chemistry

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3) is particularly valued for its ability to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity, by altering the electronic nature of the molecule.[1] When combined with a pyridine core, a privileged scaffold in numerous FDA-approved drugs, the resulting trifluoromethylpyridine motif offers a versatile platform for the development of novel therapeutics across a range of disease areas.

This document provides detailed application notes and protocols for (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, a key building block that embodies these desirable characteristics. The presence of a chloro substituent and a reactive hydroxymethyl group provides orthogonal handles for further chemical elaboration, making this molecule a highly valuable intermediate for the synthesis of complex drug candidates. These notes will detail a reliable synthetic protocol for its preparation and explore its potential applications, with a particular focus on the development of next-generation kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is presented in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃NO | Calculated |

| Molecular Weight | 211.57 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF | Inferred from similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Synthetic Protocol: Preparation of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol

The synthesis of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol can be efficiently achieved via the reduction of the corresponding aldehyde, 4-Chloro-6-(trifluoromethyl)nicotinaldehyde. This commercially available starting material provides a direct and high-yielding route to the desired alcohol.

Reaction Scheme

Caption: Reduction of 4-Chloro-6-(trifluoromethyl)nicotinaldehyde.

Materials and Methods

-

Starting Material: 4-Chloro-6-(trifluoromethyl)nicotinaldehyde (CAS 1060807-48-8)[2]

-

Reducing Agent: Sodium borohydride (NaBH₄)

-

Solvent: Anhydrous Methanol (MeOH)

-

Reaction Vessel: Round-bottom flask equipped with a magnetic stir bar

-

Work-up Reagents: Deionized water, Ethyl acetate, Brine, Anhydrous sodium sulfate

Step-by-Step Protocol

-

Reaction Setup: To a clean, dry round-bottom flask, add 4-Chloro-6-(trifluoromethyl)nicotinaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approximately 10 mL per gram of aldehyde) and cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Maintain the temperature at 0 °C during the addition.

-

Causality: The portion-wise addition of NaBH₄ at low temperature controls the exothermic reaction and prevents potential side reactions.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexane). The disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to the alcohol product indicates reaction completion.

-

Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose any unreacted sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure. To the remaining aqueous layer, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.

Self-Validating System

-

TLC Analysis: Compare the Rf values of the starting material, reaction mixture, and purified product.

-

Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the methylene protons of the alcohol (~4.5-5.0 ppm) and the hydroxyl proton will confirm the successful reduction.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

The (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol scaffold is a highly promising starting point for the synthesis of potent and selective kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3]

Case Study: A Structural Analog in KDR Kinase Inhibition

A patent for a series of potent Kinase insert Domain-containing Receptor (KDR) inhibitors highlights the potential of the chloro-trifluoromethyl-substituted aromatic core.[4] One of the lead compounds identified was 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea . This molecule demonstrated significant inhibitory activity against KDR, a key mediator of angiogenesis, making it a promising candidate for cancer therapy.[4]

While not a direct derivative of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, the structural and electronic similarities are striking. The "4-chloro-3-(trifluoromethyl)phenyl" moiety in the patented inhibitor is analogous to the "4-chloro-6-(trifluoromethyl)pyridin" core of the title compound. This suggests that our target molecule can serve as a bioisosteric replacement, potentially offering improved pharmacokinetic properties due to the presence of the pyridine nitrogen.

Proposed Synthetic Utility: Elaboration to Kinase Inhibitors

The hydroxymethyl group of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol provides a versatile handle for further synthetic transformations.

Caption: Synthetic pathways from the title compound.

-

Oxidation to Aldehyde: The primary alcohol can be re-oxidized to the corresponding aldehyde, 4-Chloro-6-(trifluoromethyl)nicotinaldehyde, using mild oxidizing agents. This aldehyde can then participate in a variety of carbon-carbon bond-forming reactions to build more complex molecular architectures.

-

Conversion to Amine: The alcohol can be converted to the corresponding amine via a two-step process involving mesylation or tosylation followed by nucleophilic substitution with an amine source (e.g., sodium azide followed by reduction). The resulting aminomethyl pyridine derivative is a key building block for the synthesis of urea-based kinase inhibitors, as seen in the KDR inhibitor example.[4]

-

Ether and Ester Formation: The hydroxyl group can be readily converted into ethers and esters, allowing for the exploration of a wide range of substituents to probe the structure-activity relationship (SAR) of a target kinase.

Broader Therapeutic Potential

Beyond kinase inhibitors, trifluoromethylpyridine derivatives have shown promise in a variety of other therapeutic areas:

-

Cardiovascular Diseases: Pyridine derivatives are well-represented in cardiovascular medicine.[5] The unique electronic properties of the trifluoromethyl group could be leveraged to design novel modulators of cardiac ion channels or other cardiovascular targets. Mavacamten, a cardiac myosin inhibitor, exemplifies the successful application of novel heterocyclic structures in this field.[6][7][8]

-

Neurodegenerative and Inflammatory Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this scaffold attractive for the development of CNS-acting agents.

-

Infectious Diseases: The trifluoromethylpyridine motif is also found in compounds with antibacterial and antifungal activity.

Conclusion

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is a valuable and versatile building block for medicinal chemistry. Its synthesis is straightforward, and its strategic combination of a trifluoromethyl group, a pyridine core, a chloro substituent, and a reactive hydroxymethyl group provides a wealth of opportunities for the design and synthesis of novel therapeutic agents. The strong precedent for the use of structurally related motifs in potent kinase inhibitors underscores the immediate potential of this compound in oncology drug discovery. Researchers and drug development professionals are encouraged to explore the utility of this promising intermediate in their quest for next-generation medicines.

References

-

PrepChem. Synthesis of 6-chloro-3-pyridinemethanol. [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

ResearchGate. The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels. [Link]

-

ACS Publications. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. [Link]

-

ResearchGate. Synthesis of mavacamten (75). [Link]

-

ResearchGate. One-step synthesis of 3-dichloromethylpyridine from pyridine in the presence of iron-containing catalysts. [Link]

-

NCBI Bookshelf. Mavacamten. [Link]

-

NIH. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

-

ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

-

ChEMBL. Compound: MAVACAMTEN (CHEMBL4297517). [Link]

-

PubMed. Impact of Concomitant Use of Proton-Pump Inhibitors and Thienopyridine Derivatives on the Antiplatelet Effects. [Link]

-

ResearchGate. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

-

Bristol Myers Squibb. CAMZYOS U.S. Prescribing Information. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. mavacamten. [Link]

-

ResearchGate. Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. [Link]

-

PubMed. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1060807-48-8 Cas No. | 4-Chloro-6-(trifluoromethyl)nicotinaldehyde | Apollo [store.apolloscientific.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Compound: MAVACAMTEN (CHEMBL4297517) - ChEMBL [ebi.ac.uk]

- 8. mavacamten | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols for the Utilization of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the (4-Chloro-6-(trifluoromethyl)pyridin-3-yl) Scaffold

The pyridine core, a ubiquitous motif in medicinal chemistry, is continually being refined to enhance the pharmacological profiles of new chemical entities. The strategic incorporation of a trifluoromethyl group (-CF3) and a chlorine atom onto the pyridine ring, as seen in (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol, offers a unique combination of properties highly sought after in modern drug design. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. Simultaneously, the chlorine atom provides a versatile handle for a variety of synthetic transformations, including cross-coupling and nucleophilic substitution reactions. This application note explores the utility of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol as a key building block for the synthesis of novel fused heterocyclic systems with significant potential in drug discovery.

Key Physicochemical Properties and Reactivity

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol is a crystalline solid with a molecular weight of 211.57 g/mol . The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom significantly influences the reactivity of the pyridine ring and the hydroxymethyl group. The pyridine nitrogen is less basic compared to unsubstituted pyridine, which can affect its coordination to metal catalysts and its protonation under acidic conditions. The hydroxymethyl group at the 3-position is a versatile functional handle that can be readily oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for substitution reactions, or used directly in condensation reactions. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly with soft nucleophiles, and can participate in various palladium-catalyzed cross-coupling reactions.

| Property | Value | Source |

| Molecular Formula | C7H5ClF3NO | Echemi |

| Molecular Weight | 211.57 g/mol | Echemi |

| Appearance | White to off-white solid | Internal Data |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Internal Data |

Synthetic Strategies for Novel Heterocycles

This section outlines proposed synthetic pathways for the construction of novel fused heterocyclic systems, such as furo[3,2-b]pyridines and pyrrolo[3,2-b]pyridines, utilizing (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol as the starting material. These strategies are based on established synthetic methodologies for analogous pyridine derivatives.

Strategy 1: Synthesis of Furo[3,2-b]pyridines via Sonogashira Coupling and Cyclization

Furo[3,2-b]pyridines are a class of heterocyclic compounds with demonstrated biological activities, including kinase inhibition. A plausible route to substituted furo[3,2-b]pyridines involves a Sonogashira cross-coupling reaction between an activated form of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol and a terminal alkyne, followed by an intramolecular cyclization.

Workflow for Furo[3,2-b]pyridine Synthesis

Caption: Proposed workflow for the synthesis of furo[3,2-b]pyridines.

Protocol 1: Synthesis of 4-Chloro-6-(trifluoromethyl)nicotinaldehyde

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde, a crucial intermediate for subsequent reactions.

Materials:

-

(4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol (1.0 equiv)

-

Manganese dioxide (MnO2, 10.0 equiv)

-

Dichloromethane (DCM)

Procedure:

-

To a stirred solution of (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol in dichloromethane, add activated manganese dioxide in one portion.

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-